Fluphenazine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

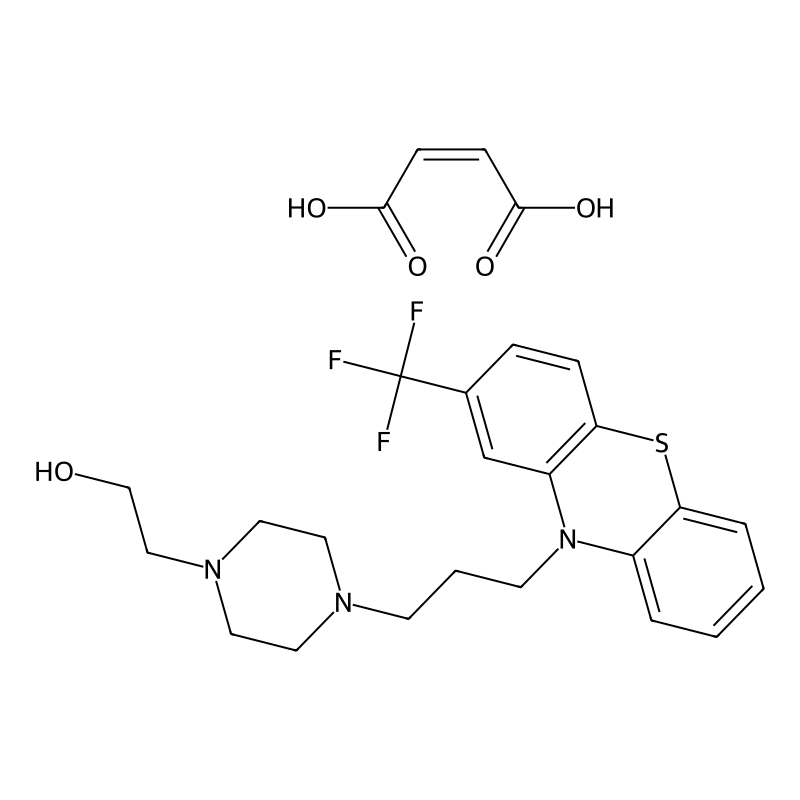

Fluphenazine maleate is a derivative of fluphenazine, a member of the phenothiazine class of antipsychotic medications. It is primarily used in the treatment of schizophrenia and other psychotic disorders. Fluphenazine maleate is characterized by its ability to block dopamine receptors in the brain, particularly the D2 subtype, which is believed to contribute to its antipsychotic effects. The compound is often administered as a long-acting injectable formulation, allowing for sustained therapeutic effects over time.

The chemical structure of fluphenazine maleate includes a trifluoromethyl group, which enhances its pharmacological potency compared to other phenothiazines. Its molecular formula is with a molecular weight of approximately 437.52 g/mol. The compound exists as a salt form (maleate), which facilitates its solubility and stability in pharmaceutical formulations.

Additionally, fluphenazine maleate can participate in esterification reactions, as seen in the formation of fluphenazine decanoate, which extends its duration of action significantly compared to its parent compound .

Fluphenazine maleate can be synthesized through several methods:

- Direct Synthesis: The synthesis typically involves the reaction of fluphenazine hydrochloride with maleic acid or its anhydride under controlled conditions to form the maleate salt.

- Oxidative Methods: As noted in research studies, oxidative degradation can be utilized to modify fluphenazine into various derivatives that may include maleate forms .

- Esterification: The formation of ester derivatives like fluphenazine decanoate involves reacting fluphenazine with fatty acids under acidic conditions.

These methods allow for the production of fluphenazine maleate in pharmaceutical formulations suitable for clinical use.

Fluphenazine maleate is primarily used in the treatment of:

- Schizophrenia: It helps manage acute and chronic psychotic episodes.

- Psychotic Disorders: It is effective for various psychoses beyond schizophrenia.

- Long-term Maintenance Therapy: Due to its long-acting formulation, it is useful for patients requiring sustained treatment without frequent dosing.

Additionally, it has been explored in research contexts for potential applications in managing other neuropsychiatric conditions.

Fluphenazine maleate has been studied for interactions with various substances:

- CNS Depressants: It may potentiate the effects of opioids, alcohol, and other sedatives, leading to increased sedation or respiratory depression.

- Other Antipsychotics: Co-administration with other antipsychotics can increase the risk of extrapyramidal symptoms.

- Hormonal Agents: Interaction with hormonal therapies may alter drug metabolism and efficacy .

These interactions necessitate careful monitoring when prescribing fluphenazine maleate alongside other medications.

Fluphenazine maleate belongs to a broader class of phenothiazine derivatives. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Chlorpromazine | Phenothiazine | Less potent than fluphenazine; more sedating. |

| Perphenazine | Phenothiazine | Similar efficacy but different side effect profile; less likely to cause sedation. |

| Thioridazine | Phenothiazine | More sedating effects; associated with cardiac issues at higher doses. |

| Prochlorperazine | Phenothiazine | Used primarily for nausea; less potent antipsychotic effects compared to fluphenazine. |

Fluphenazine stands out due to its higher potency on a milligram basis and a lower incidence of sedation compared to many older phenothiazines . Its unique trifluoromethyl group enhances its receptor binding affinity, making it particularly effective for treating severe psychotic disorders while minimizing some side effects common in this drug class.

Chromatographic Techniques

Reversed-Phase High Performance Liquid Chromatography Methodologies

Reversed-phase high performance liquid chromatography has emerged as the predominant analytical technique for fluphenazine maleate quantification and characterization [4] [5]. The fundamental chromatographic approach employs C₁₈ stationary phases with varying mobile phase compositions optimized for specific analytical requirements. Research investigations have demonstrated that mobile phase systems consisting of methanol and phosphate buffer combinations provide optimal separation efficiency for fluphenazine maleate analysis [5] [8].

The chromatographic conditions for fluphenazine maleate analysis typically utilize columns with dimensions of 250 × 4.6 mm packed with 5 μm diameter particles [5] [31]. Detection wavelengths range from 254 nm to 259 nm, with 254 nm being the most frequently employed detection wavelength for routine analysis [5] [8]. Flow rates are consistently maintained at 1.0 mL/min to ensure reproducible retention times and peak symmetry [4] [8].

| Parameter | Optimized Conditions | Reference |

|---|---|---|

| Column | C₁₈ (250 × 4.6 mm, 5 μm) | [5] [31] |

| Mobile Phase | Methanol:Phosphate Buffer (70:30) | [5] |

| Flow Rate | 1.0 mL/min | [4] [8] |

| Detection Wavelength | 254-259 nm | [5] [8] |

| Injection Volume | 20 μL | [4] [8] |

| Temperature | Ambient (25°C) | [4] [8] |

Method validation parameters demonstrate excellent linearity with correlation coefficients exceeding 0.999 across concentration ranges of 2.5 to 120 μg/mL [8] [31]. The relative standard deviation for precision studies consistently falls below 2.0%, indicating robust analytical performance [5] [8]. Recovery studies reveal accuracy percentages ranging from 98.0% to 102.0%, confirming the reliability of reversed-phase high performance liquid chromatography methodologies for fluphenazine maleate quantification [5] [31].

Stability-Indicating High Performance Liquid Chromatography Protocols

Stability-indicating high performance liquid chromatography protocols for fluphenazine maleate have been developed to assess degradation behavior under various stress conditions [4] [8] [33]. These methodologies employ isocratic elution systems capable of resolving the parent compound from its degradation products formed under acidic, alkaline, oxidative, photolytic, and thermal stress conditions [4] [33].

The optimized stability-indicating method utilizes a mobile phase composition of methanol:acetonitrile:ammonium acetate (70:15:15, v/v/v) at pH 6.0, adjusted with acetic acid [4] [33]. This system provides baseline resolution between fluphenazine maleate and its major degradation products, ensuring accurate quantification in the presence of impurities [4] [33].

Forced degradation studies reveal that fluphenazine maleate exhibits maximum susceptibility under oxidative stress conditions, with approximately 33% degradation observed upon exposure to 10% hydrogen peroxide for 12 hours at room temperature [33]. Under acidic conditions (0.1 N hydrochloric acid), the compound demonstrates 17% degradation after 12 hours, while alkaline conditions (0.1 N sodium hydroxide) result in 14% degradation over the same time period [33]. Photolytic degradation studies indicate 6% degradation after 3 days of ultraviolet exposure, and thermal stress at 75°C produces 12% degradation after 12 hours [33].

| Stress Condition | Degradation Percentage | Time Period | Reference |

|---|---|---|---|

| Oxidative (10% H₂O₂) | 33% | 12 hours | [33] |

| Acidic (0.1 N HCl) | 17% | 12 hours | [33] |

| Alkaline (0.1 N NaOH) | 14% | 12 hours | [33] |

| Photolytic (UV) | 6% | 3 days | [33] |

| Thermal (75°C) | 12% | 12 hours | [33] |

Spectroscopic Characterization

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible spectroscopy provides fundamental characterization data for fluphenazine maleate, revealing distinctive absorption characteristics in aqueous solutions [9]. The compound exhibits characteristic absorption bands in the ultraviolet-visible region, with concentration-dependent absorption spectra displaying one primary absorption band [9]. Spectrophotometric analysis demonstrates maximum absorption at wavelengths around 250-262 nm in various solvent systems [10] [12].

The absorption profile of fluphenazine maleate shows linearity in the concentration range of 10-60 μg/mL when analyzed at 262 nm in 0.1 N hydrochloric acid [12]. This linear relationship provides the foundation for quantitative spectrophotometric analysis methods. The molar absorptivity values and specific absorption coefficients have been determined for quality control applications, demonstrating the utility of ultraviolet-visible spectroscopy for routine analysis [12] [16].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes of fluphenazine maleate, providing structural confirmation and fingerprint identification [15]. The infrared spectrum displays distinctive peaks corresponding to the phenothiazine ring system, trifluoromethyl groups, and piperazine moiety present in the molecular structure [15]. Specific attention has been directed toward the carbonyl stretching frequencies of the maleate salt component and the aromatic carbon-carbon stretching vibrations of the phenothiazine core [15].

Raman spectroscopy has been employed for surface-enhanced analysis of fluphenazine compounds, particularly in conjugation studies with gold nanoparticles [13]. The technique provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric molecular vibrations. Surface-enhanced Raman spectroscopy combined with density functional theory calculations has been utilized to determine adsorption structures and molecular orientations in various analytical applications [13].

The Raman spectral region between 500 cm⁻¹ and 1700 cm⁻¹ contains the most informative peaks for structural characterization, including characteristic bands for aromatic ring vibrations, carbon-nitrogen stretching modes, and sulfur-containing functional groups [14]. These spectroscopic fingerprints enable definitive identification and structural confirmation of fluphenazine maleate in pharmaceutical formulations [14] [15].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry analysis of fluphenazine maleate provides molecular weight confirmation and characteristic fragmentation patterns essential for structural elucidation [18] [19]. The molecular ion peak appears at m/z 438 in positive electrospray ionization mode, corresponding to the protonated molecular ion of the fluphenazine base component [33]. Fragmentation studies reveal characteristic product ions that enable unambiguous identification and structural confirmation [19] [33].

The primary fragmentation pathway involves cleavage of the piperazine ring system, resulting in significant fragment ions at m/z 391, 321, 279, and 115 [19] [33]. The base peak typically appears at m/z 279, corresponding to the phenothiazine core structure following loss of the piperazine side chain [33]. High-resolution mass spectrometry provides exact mass measurements that confirm molecular formulas of both the parent ion and major fragment ions [19].

Tandem mass spectrometry studies utilizing collision-induced dissociation reveal detailed fragmentation mechanisms under controlled energy conditions [19]. Low collisional energies (10 eV) produce characteristic fragmentation patterns that distinguish fluphenazine from related phenothiazine compounds [19]. The fragmentation behavior demonstrates the formation of sulfoxide-specific fragments when oxidative degradation products are analyzed [19].

| Fragment Ion (m/z) | Molecular Formula | Structural Assignment | Reference |

|---|---|---|---|

| 438 | C₂₂H₂₇F₃N₃OS⁺ | [M+H]⁺ (protonated molecular ion) | [33] |

| 391 | C₂₀H₂₂F₃N₃S⁺ | Loss of ethanol from side chain | [33] |

| 321 | C₁₇H₁₆F₃N₂S⁺ | Piperazine ring cleavage | [33] |

| 279 | C₁₄H₉F₃NS⁺ | Phenothiazine core | [33] |

| 115 | C₅H₁₁N₂⁺ | Piperazine fragment | [33] |

Polymorphism Analysis

X-Ray Powder Diffraction Studies

X-ray powder diffraction analysis represents the definitive technique for polymorphic characterization of fluphenazine maleate [23] [24]. While specific diffraction data for fluphenazine maleate polymorphs are limited in the literature, related maleate salt compounds demonstrate the importance of crystallographic analysis for pharmaceutical development [23] [24]. The technique employs copper K-alpha radiation with typical acquisition parameters including generator tension of 40 kV and generator current of 45 mA [23].

Diffraction patterns are typically collected over the angular range of 2.0° to 40.0° 2θ with step sizes of 0.0167° and collection times of approximately 31.75 seconds per step [23]. Sample preparation techniques include both backfill and silicon wafer mounting methods, depending on the specific analytical requirements [23]. The resulting diffraction patterns provide characteristic peak positions, relative intensities, and d-spacing values that serve as fingerprints for polymorphic identification [24].

For pharmaceutical maleate salts, characteristic diffraction peaks typically appear in the low-angle region (5-15° 2θ), corresponding to longer d-spacing values associated with molecular packing arrangements [25]. The intensity patterns and peak positions enable discrimination between different polymorphic forms and provide quantitative analysis capabilities for polymorphic purity assessment [25].

Solvate and Polymorphic Form Identification

Polymorphic form identification of fluphenazine maleate requires comprehensive characterization using multiple analytical techniques [21] [25]. Related pharmaceutical compounds demonstrate the existence of multiple polymorphic forms with distinct physical and chemical properties [21] [25]. Solvate formation represents a critical consideration in pharmaceutical development, as solvent incorporation can significantly influence dissolution behavior and stability characteristics [21].

Thermal analysis techniques, particularly differential scanning calorimetry, provide complementary information for polymorphic characterization [21] [25]. Characteristic melting endotherms, glass transition temperatures, and desolvation events enable identification of different solid-state forms [21]. The relationship between temperature and polymorphic stability determines the most thermodynamically stable form under specific storage conditions [21].

Solvate identification relies on thermogravimetric analysis to determine solvent content and desolvation temperatures [21]. The formation of different solvate species depends on crystallization conditions, including solvent selection, temperature, and concentration parameters [21]. Understanding these relationships enables control of polymorphic form during pharmaceutical manufacturing processes [25].

| Analytical Technique | Information Provided | Typical Parameters | Reference |

|---|---|---|---|

| X-Ray Powder Diffraction | Crystal structure, polymorphic identity | 2-40° 2θ, Cu K-alpha | [23] [24] |

| Differential Scanning Calorimetry | Thermal transitions, melting points | 10°C/min heating rate | [21] [25] |

| Thermogravimetric Analysis | Solvent content, desolvation | Variable temperature | [21] |

| Infrared Spectroscopy | Molecular vibrations, hydrogen bonding | 4000-400 cm⁻¹ | [15] |

Dopamine D1 and D2 Receptor Antagonism Mechanisms

Fluphenazine maleate demonstrates potent antagonistic activity at dopamine receptors, with particularly high affinity for dopamine D2 and D3 receptor subtypes [1]. The compound exhibits exceptional binding affinity to the D2 receptor with a Ki value of 0.4 nanomolar, establishing it as a very high-affinity antagonist [1]. This potent D2 receptor antagonism represents the primary mechanism underlying fluphenazine's antipsychotic efficacy.

The mechanism of dopamine receptor antagonism involves fluphenazine's competitive binding to the orthosteric binding site of dopamine receptors, effectively blocking endogenous dopamine access [2] [3]. Radioligand binding studies using tritiated fluphenazine have demonstrated that the compound can simultaneously label both D1 and D2 dopamine receptors in mouse striatal membranes [4]. The equilibrium dissociation constant for D2 receptors (0.7 nanomolar) indicates slightly higher affinity compared to D1 receptors (3.2 nanomolar) [4] [5].

Table 1: Dopamine Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Binding Affinity | Reference |

|---|---|---|---|

| D1 | 2.3 | High | [1] |

| D2 | 0.4 | Very High | [1] |

| D3 | 1.4 | Very High | [1] |

| D4 | 7.1 | Moderate | [1] |

| D5 | 25.0 | Low | [1] |

The antagonistic effects of fluphenazine at dopamine receptors result in widespread adaptive changes in basal ganglia neurochemistry [2]. Chronic administration leads to region-dependent alterations in D1 receptor binding, with increases observed in the entopeduncular nucleus and posterior caudate-putamen without affecting other brain regions [2]. Simultaneously, D2 receptor binding shows uniform reduction throughout the basal ganglia following fluphenazine treatment [2].

The dopamine receptor antagonism also influences downstream signaling pathways. Fluphenazine blocks dopamine-induced increases in adenylate cyclase activity with a Ki value of 9 nanomolar, thereby disrupting cyclic adenosine monophosphate-mediated intracellular signaling cascades [1]. This mechanism contributes to the modification of gene expression patterns, including enhanced preproenkephalin and glutamic acid decarboxylase messenger ribonucleic acid expression in the anterior striatum [2].

Serotonergic Receptor Modulation

Fluphenazine maleate exhibits significant interactions with multiple serotonin receptor subtypes, contributing to its complex pharmacological profile beyond dopamine receptor antagonism. The compound demonstrates antagonistic activity at serotonin 5-hydroxytryptamine 2A receptors, with this interaction being particularly relevant for its atypical antipsychotic properties [6] [7].

At the 5-hydroxytryptamine 3 receptor, fluphenazine acts as a noncompetitive antagonist, blocking serotonin-evoked sodium and calcium currents in a voltage-independent manner [6]. This antagonistic effect occurs at concentrations below those that affect membrane anisotropy, suggesting a direct interaction with the receptor rather than nonspecific membrane effects [6]. The lipophilic side chain of fluphenazine appears crucial for its potent antagonistic activity against 5-hydroxytryptamine 3 receptor-mediated currents [6].

Table 2: Serotonin Receptor Interactions

| Receptor Subtype | Interaction Type | Ki (nM) | Functional Effect |

|---|---|---|---|

| 5-HT1A | Antagonist | 145.7 | Reduces binding |

| 5-HT2A | Antagonist | Moderate | Inverse agonist |

| 5-HT2C | Antagonist | Moderate | Inverse agonist |

| 5-HT3 | Antagonist | Voltage-independent | Na+/Ca2+ current block |

| 5-HT6 | High Affinity | 15.8 | High binding |

| 5-HT7 | High Affinity | 7.9 | High binding |

Fluphenazine demonstrates considerable affinity for 5-hydroxytryptamine 6 and 5-hydroxytryptamine 7 receptors, with Ki values of 15.8 nanomolar and 7.9 nanomolar, respectively [8]. These interactions may contribute to the compound's effects on cognitive function and extrapyramidal side effect profiles. The binding to 5-hydroxytryptamine 6 receptors is particularly noteworthy, as this receptor subtype is implicated in cognitive processes and memory formation.

Recent pharmacological fingerprinting studies have revealed that fluphenazine exhibits G protein-selective inverse agonist activity at 5-hydroxytryptamine 2A receptors [7]. This functional selectivity involves preferential modulation of specific G protein pathways over others, which may explain some of the nuanced therapeutic effects observed with fluphenazine treatment. The compound shows pathway-specific apparent dissociation constants, indicating distinct coupling-modulating capacities at different serotonin-activated pathways [7].

The serotonergic modulation by fluphenazine also influences extrapyramidal motor function. Antagonism of 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors can alleviate antipsychotic-induced extrapyramidal side effects by relieving receptor-mediated inhibition of nigral dopaminergic neuron activity and striatal dopamine release [9]. This dual dopaminergic and serotonergic activity profile contributes to fluphenazine's overall therapeutic window and side effect profile.

Metabolic Pathways and Enzymatic Interactions

Cytochrome P450 Oxidation

Fluphenazine maleate undergoes extensive hepatic metabolism primarily through cytochrome P450-mediated oxidation pathways. The compound is predominantly metabolized by cytochrome P450 2D6, which catalyzes multiple hydroxylation reactions leading to the formation of various hydroxylated metabolites [10] [11]. Cytochrome P450 2D6 demonstrates selective inhibition by fluphenazine, with a Ki value of 9.4 micromolar for the inhibition of dextromethorphan O-demethylation, a selective marker for this enzyme [10].

The cytochrome P450-mediated metabolism of fluphenazine involves aromatic hydroxylation, primarily occurring at the 7-position of the phenothiazine nucleus [12] [13]. This hydroxylation reaction produces 7-hydroxyfluphenazine, which retains significant pharmacological activity with approximately 20% of the D2 receptor affinity and 5% of the D1 receptor affinity compared to the parent compound [12] [13]. The formation of 7-hydroxyfluphenazine represents a major metabolic pathway, although brain levels of this metabolite remain relatively low, constituting only 1-20% of parent fluphenazine concentrations [13].

Table 3: Major Metabolic Pathways and Enzymatic Interactions

| Metabolic Pathway | Primary Enzyme | Major Metabolite | Brain Penetration | Receptor Activity |

|---|---|---|---|---|

| Cytochrome P450 Oxidation | CYP2D6 | Multiple hydroxylated forms | Variable | Variable |

| S-Oxidation (Sulfoxide Formation) | FMO/CYP450 | Fluphenazine sulfoxide | High (24-96% of parent) | Minimal (1-3% of parent) |

| N-Oxidation | FMO | Fluphenazine N-oxide | Low (1-20% of parent) | Minimal (1-3% of parent) |

| 7-Hydroxylation | CYP450 | 7-Hydroxyfluphenazine | Low (1-20% of parent) | Moderate (20% D2, 5% D1) |

| N-Dealkylation | CYP450 | N-Desalkylated forms | Low | Variable |

Cytochrome P450 1A2 also contributes to fluphenazine metabolism, although to a lesser extent than cytochrome P450 2D6. Fluphenazine moderately inhibits cytochrome P450 1A2-catalyzed phenacetin O-deethylation with a Ki value of 40.2 micromolar [10]. This interaction suggests that fluphenazine may influence the metabolism of other substrates that depend on cytochrome P450 1A2 for clearance.

The kinetic parameters of cytochrome P450-mediated fluphenazine metabolism demonstrate significant inter-individual variability. Comparative studies have shown that cytochrome P450 2C19 exhibits predominant metabolic activity for tricyclic antidepressants but not for phenothiazine-related antipsychotic drugs like fluphenazine [14]. This selectivity pattern suggests that genetic polymorphisms in cytochrome P450 2D6, rather than cytochrome P450 2C19, are more likely to influence fluphenazine pharmacokinetics and therapeutic outcomes.

The cytochrome P450-mediated oxidation also involves N-dealkylation pathways, leading to the formation of N-desalkylated metabolites [12]. These metabolites generally exhibit reduced pharmacological activity compared to the parent compound and contribute minimally to the overall therapeutic effects of fluphenazine. The extensive first-pass metabolism through cytochrome P450 enzymes significantly influences the bioavailability and dosing requirements for oral fluphenazine formulations.

N-Oxidation and Sulfoxide Formation

N-oxidation and sulfoxide formation represent major metabolic pathways for fluphenazine maleate, resulting in the production of pharmacologically distinct metabolites with altered tissue distribution and receptor binding properties. The sulfoxide formation pathway, primarily mediated by flavin monooxygenases and cytochrome P450 enzymes, produces fluphenazine sulfoxide as the predominant metabolite in brain regions [13] .

Fluphenazine sulfoxide formation occurs through enzymatic sulfoxidation pathways in biological systems . This metabolite demonstrates remarkable brain penetration, comprising 24-96% of parent fluphenazine concentrations in various brain regions [13]. Despite its high brain levels, fluphenazine sulfoxide exhibits minimal receptor activity, retaining only 1-3% of the affinity for both D1 and D2 dopamine receptors compared to the parent compound [13]. This dissociation between brain accumulation and pharmacological activity suggests that fluphenazine sulfoxide does not contribute significantly to the therapeutic effects of fluphenazine.

The tissue distribution pattern of fluphenazine sulfoxide differs markedly from the parent compound. In adipose tissue, fluphenazine sulfoxide accumulates to levels 43-75 times higher than fluphenazine, indicating preferential sequestration in lipid-rich compartments [13]. This extensive tissue accumulation may contribute to the prolonged elimination half-life observed with fluphenazine treatment and could influence the duration of action, particularly with depot formulations.

N-oxidation pathways, primarily mediated by flavin monooxygenases, produce fluphenazine N4'-oxide as another major metabolite [13] [16]. Chemical synthesis studies have demonstrated that N-oxide formation can be achieved using hydrogen peroxide with titanosilicate as a catalyst under alkaline conditions [17]. The N-oxide metabolite shows limited brain penetration, with levels constituting only 1-20% of parent fluphenazine concentrations in brain tissue [13].

Similar to the sulfoxide metabolite, fluphenazine N4'-oxide exhibits minimal receptor binding activity, retaining only 1-3% of the affinity for D1 and D2 dopamine receptors [13]. The low receptor affinity combined with limited brain penetration indicates that this metabolite is unlikely to contribute meaningfully to the pharmacological effects of fluphenazine. The formation of N-oxide metabolites may represent a detoxification pathway, facilitating the elimination of fluphenazine from the body.

Electrochemical synthesis methods have been developed for the selective preparation of fluphenazine sulfoxide and N-oxide metabolites [18]. These studies have confirmed that sulfur oxidation occurs preferentially over N-alkyl oxidation when using conventional chemical oxidants, which aligns with the metabolic profile observed in biological systems [18]. The electrochemical approach provides insights into the mechanistic aspects of these oxidation reactions and supports the development of analytical methods for metabolite quantification.

Calmodulin and Ion Channel Modulation

Fluphenazine maleate demonstrates significant interactions with calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes. These interactions result in modulation of calcium-dependent signaling pathways and ion channel function, contributing to both therapeutic effects and potential side effects of the compound.

Calmodulin antagonism by fluphenazine has been extensively characterized in various experimental systems. In studies using the multicellular alga Volvox carteri, fluphenazine-resistant mutant strains exhibited altered calmodulin activity that was insensitive to fluphenazine inhibition [19]. This resistance mechanism involved genetic modifications that altered calmodulin structure, demonstrating the specificity of fluphenazine's interaction with this regulatory protein [19]. The calmodulin-fluphenazine interaction appears crucial for various cellular processes, including morphogenesis and cellular organization.

The mechanism of calmodulin inhibition by fluphenazine involves direct binding to the calcium-calmodulin complex, preventing its interaction with target enzymes. Studies on smooth muscle contractility have shown that fluphenazine inhibits both myosin light-chain kinase and phosphorylase kinase activities through calmodulin antagonism [20]. Preincubation with 50 micromolar fluphenazine for 5 minutes inhibited both the maximal rate and extent of isometric tension development and phosphorylatable light chain phosphorylation in bovine tracheal smooth muscle [20].

Fluphenazine exhibits potent blocking effects on neuronal voltage-gated sodium channels, representing another significant mechanism of ion channel modulation [21] [22]. Electrophysiological studies using both tetrodotoxin-sensitive and tetrodotoxin-resistant voltage-gated sodium channel variants have demonstrated that fluphenazine blocks sodium channel activity with micromolar potency [21]. The compound shows particular effectiveness against Nav1.8 sodium channels, with apparent potency enhanced by membrane depolarization [21].

The voltage-dependent sodium channel blockade by fluphenazine involves stabilization of the inactivated channel state [21]. Steady-state inactivation curves are shifted approximately 10 millivolts in the hyperpolarizing direction by fluphenazine concentrations of 3 micromolar for constitutively expressed channels and 10 micromolar for Nav1.8 channels [21]. This stabilization of inactivated states results in frequency-dependent channel block, suggesting preferential binding to inactivated channel conformations [21].

Current-voltage relationship studies have revealed that fluphenazine's apparent potency for blocking sodium channels increases significantly with membrane depolarization [21]. The IC50 values for neuronal sodium channel conductances were 18 micromolar at holding potentials of -120 millivolts and 960 nanomolar at -50 millivolts [21]. This voltage-dependence suggests that fluphenazine may be more effective at blocking sodium channels in depolarized or hyperexcitable neurons.

The ion channel modulation extends to effects on intracellular lithium levels, where fluphenazine significantly increases intracellular lithium accumulation [23]. This effect is paralleled by increased intracellular sodium levels and can be blocked by dipyridamole, suggesting involvement of specific ion transport mechanisms [23]. The modulation of lithium transport may contribute to drug interactions and could influence the therapeutic monitoring of patients receiving combination therapies.

Structure-Activity Relationship Analysis

The structure-activity relationships of fluphenazine maleate reveal critical molecular features that determine its pharmacological properties and therapeutic efficacy. The phenothiazine core structure represents the fundamental pharmacophore essential for dopamine receptor binding and antipsychotic activity. Modifications to this core significantly impact receptor affinity, selectivity, and overall therapeutic profile.

The trifluoromethyl substituent at the 2-position of the phenothiazine ring constitutes a crucial structural element that enhances potency and receptor binding affinity [24] [25]. This electron-withdrawing group increases the lipophilicity of the molecule, facilitating membrane penetration and improving brain bioavailability. The presence of the trifluoromethyl group also influences the electronic properties of the phenothiazine ring system, optimizing interactions with dopamine receptor binding sites.

Table 4: Structure-Activity Relationship Analysis

| Structural Feature | Effect on Activity | Mechanistic Impact |

|---|---|---|

| Phenothiazine core | Essential for D2 binding | Core dopamine antagonism |

| Trifluoromethyl group | Increases potency | Enhanced lipophilicity |

| Piperazine side chain | Determines selectivity | Modulates binding kinetics |

| Alkyl chain length | Affects membrane penetration | Alters pharmacokinetics |

| Electron-withdrawing groups | Enhances receptor affinity | Improves binding stability |

The piperazine side chain attached to the 10-position of the phenothiazine ring plays a decisive role in determining receptor selectivity and binding kinetics. The piperazine moiety contributes to the compound's ability to differentiate between dopamine receptor subtypes, with the specific positioning and electronic properties of this group influencing D1 versus D2 receptor selectivity [25]. Structural analogues with lipophilic side chains demonstrate enhanced potency as antagonists against serotonin-evoked currents, highlighting the importance of side chain lipophilicity [6].

The length and nature of the alkyl chain connecting the phenothiazine core to the piperazine ring significantly affect membrane penetration and pharmacokinetic properties [26]. Studies on related aripiprazole analogues have demonstrated that alkyl chain length critically impacts binding affinity and selectivity. Compounds with 3-, 4-, and 5-carbon linkers show different binding characteristics, with the 4-carbon linker providing optimal balance between potency and selectivity [27].

Electron-withdrawing groups within the phenothiazine structure enhance receptor affinity by stabilizing binding interactions and improving the overall binding thermodynamics [25]. These groups contribute to the maintenance of optimal molecular conformation for receptor recognition and binding. The strategic placement of electron-withdrawing substituents can significantly influence the compound's ability to achieve stable receptor-ligand complexes.

The three-dimensional conformation of fluphenazine, determined by the relative positioning of its pharmacophoric elements, plays a crucial role in receptor recognition and binding specificity. Molecular modeling studies suggest that the spatial arrangement between the phenothiazine core and the piperazine side chain must be precisely optimized to achieve high-affinity binding to dopamine receptors while maintaining selectivity over other neurotransmitter systems.

The maleate salt formation affects the physicochemical properties of fluphenazine, including solubility, stability, and bioavailability. The maleate counterion provides improved aqueous solubility compared to the free base, facilitating formulation development and enhancing oral absorption characteristics. The salt formation also influences the crystalline structure and stability profile of the pharmaceutical preparation.

Comparative structure-activity relationship studies with other phenothiazine derivatives demonstrate that the specific substitution pattern of fluphenazine represents an optimized balance between potency, selectivity, and pharmacokinetic properties. Modifications to key structural elements generally result in reduced activity or altered selectivity profiles, emphasizing the importance of the current molecular architecture for therapeutic efficacy.

UNII

Wikipedia

Dates

Explore Compound Types